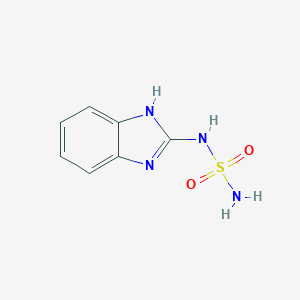
N-Sulfamoyl-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Sulfamoyl-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. The unique structure of N-Sulfamoyl-1H-benzimidazol-2-amine has made it a promising candidate for further investigation in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-Sulfamoyl-1H-benzimidazol-2-amine involves the inhibition of specific enzymes or proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has been linked to the treatment of glaucoma, epilepsy, and other neurological disorders.
Effets Biochimiques Et Physiologiques
N-Sulfamoyl-1H-benzimidazol-2-amine has been shown to have a wide range of biochemical and physiological effects in various animal models. For example, this compound has been shown to reduce the levels of glucose and insulin in the blood, suggesting its potential use in the treatment of diabetes. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Sulfamoyl-1H-benzimidazol-2-amine in laboratory experiments is its high potency and selectivity towards specific targets. This makes it an ideal candidate for the development of novel drugs with high efficacy and low toxicity. However, one of the limitations of using this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-Sulfamoyl-1H-benzimidazol-2-amine. One of the most promising areas of investigation is the development of novel drug candidates for the treatment of various diseases. Furthermore, the use of this compound as a tool for studying the structure and function of specific enzymes and proteins may lead to the discovery of new therapeutic targets. Finally, the development of new synthetic methods for the preparation of N-Sulfamoyl-1H-benzimidazol-2-amine may improve its purity and yield, making it more suitable for large-scale production.
Méthodes De Synthèse
The synthesis of N-Sulfamoyl-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-Sulfamoyl-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
136810-64-5 |
|---|---|
Nom du produit |
N-Sulfamoyl-1H-benzimidazol-2-amine |
Formule moléculaire |
C7H8N4O2S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
2-(sulfamoylamino)-1H-benzimidazole |
InChI |
InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |
Clé InChI |
NKQWCGUPZOXEBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Synonymes |
Sulfamide, 1H-benzimidazol-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
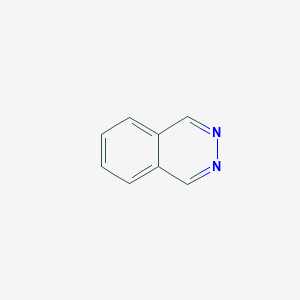
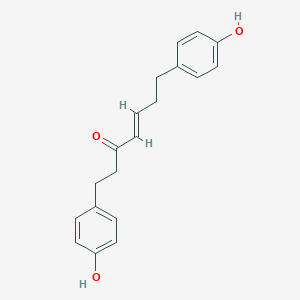
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
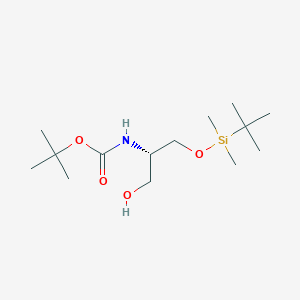
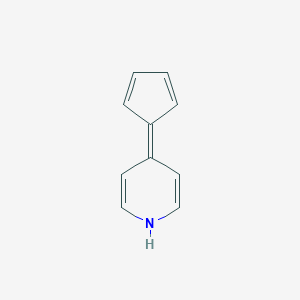
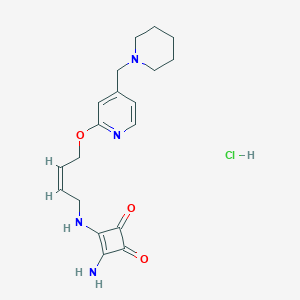
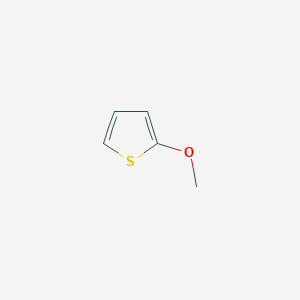
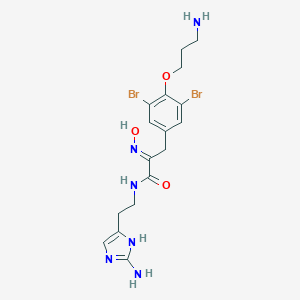
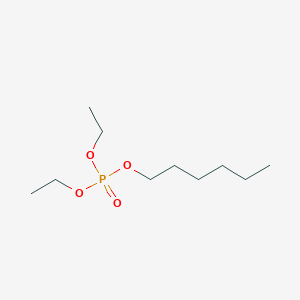
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)